2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Description
Properties
IUPAC Name |
1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFCTMVBZNRCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursor Molecules
The naphthyridine core is constructed via cyclization reactions. A common approach involves condensing a ketone intermediate with an amine-containing precursor under basic conditions. For example, the reaction of a substituted pyridine derivative with a cyclic ketone in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates ring closure.
Table 1: Cyclization Reaction Conditions
Oxidation of Sulfide Intermediates
A critical step involves oxidizing sulfide intermediates to introduce the ketone functionality. Patent EP2380890A1 describes the use of peroxides (e.g., hydrogen peroxide) or oxone in dichloromethane (DCM) or dimethylformamide (DMF) at elevated temperatures.
Equation 1: Oxidation Reaction
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Key considerations include solvent selection, catalyst recycling, and waste minimization.
Solvent Optimization
Large-scale reactions often replace hazardous solvents like chloroform with greener alternatives. For instance, ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) may substitute DCM in oxidation steps without compromising yield.
Table 2: Solvent Comparison for Oxidation
| Solvent | Boiling Point | Environmental Impact | Reaction Efficiency |
|---|---|---|---|
| Dichloromethane | 40°C | High | Excellent |
| 2-MeTHF | 80°C | Low | Good |
| Ethyl Acetate | 77°C | Moderate | Moderate |
Catalytic Systems
Heterogeneous catalysts (e.g., immobilized palladium) enhance recyclability. For example, Pd/C in THF enables efficient deprotection of tert-butoxycarbonyl (Boc) groups while allowing catalyst recovery.
Reaction Condition Analysis
Temperature and pH Dependence
The oxidation step’s success hinges on temperature control. Below 0°C, incomplete conversion occurs, while exceeding 80°C leads to side reactions. Similarly, acidic conditions (pH 2–4) favor ketone stabilization during cyclization.
Protecting Group Strategies
Boc groups are commonly used to protect amine functionalities during synthesis. Deprotection with trifluoroacetic acid (TFA) in DCM achieves near-quantitative recovery of the free amine.
Equation 2: Deprotection Reaction
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds in the naphthyridine family, including 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, exhibit antitumor properties. A comprehensive study highlighted that derivatives of naphthyridines are frequently investigated for their efficacy against various cancers, particularly melanoma and other neoplasms .
Case Study:
A specific study reported that naphthyridine derivatives demonstrated significant cytotoxic effects against cancer cell lines. For example, a derivative exhibited an IC50 value indicating potent activity against melanoma cells .
Antiparasitic Activity
This compound has shown promise in the treatment of parasitic infections such as leishmaniasis. The structure of naphthyridines allows for interactions with metal cations, which is crucial for their antiparasitic activity. A study demonstrated that naphthyridine derivatives could effectively inhibit the growth of Leishmania donovani in vitro .
Case Study:
In a collaborative research effort involving GlaxoSmithKline and the University of Dundee, a series of naphthyridine compounds were screened for antileishmanial activity. One compound showed a promising pEC50 value of 6.5 against the parasite, indicating its potential as a lead compound for further development .
Cardiovascular Applications
Certain naphthyridine derivatives have been identified as potential antihypertensive agents. The biological activity of these compounds appears to be linked to their ability to act as angiotensin II receptor antagonists . This suggests that this compound may also have applications in managing hypertension.
Summary of Biological Activities
| Activity Type | Target Disease/Condition | Notable Findings |
|---|---|---|
| Antitumor | Melanoma | Significant cytotoxic effects on cancer cell lines |
| Antiparasitic | Leishmaniasis | Effective inhibition of Leishmania donovani growth |
| Cardiovascular | Hypertension | Potential antihypertensive activity |
Mechanism of Action
The mechanism of action of 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of 1,6-naphthyridin-5(6H)-one derivatives are heavily influenced by substituents at C2, C6, and other positions. Below is a comparative table of selected analogs:
Observations :
- Electron-Withdrawing Groups (e.g., -Br, -F) : Halogenated derivatives like 13b and 3-bromo analogs exhibit enhanced stability and reactivity for further functionalization .
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer distinct hydrogen-bonding interactions compared to amino-substituted analogs, which show potent PDE4 inhibition .
- Phenoxymethyl Derivatives: Compounds like 13a and 13b demonstrate improved lipophilicity, correlating with enhanced bioavailability and kinase inhibition profiles .
Biological Activity
2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 148.16 g/mol. The compound features a hydroxyl group at position 2 and a dihydro naphthyridine core, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | 1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione |
| CAS Number | 1251033-14-3 |
The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases.
- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.
- Anticancer Mechanisms : Potential induction of apoptosis in cancer cells through modulation of cell cycle pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound display significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
Several studies have explored the anticancer potential of naphthyridine derivatives. For example:
- A study demonstrated that derivatives could induce apoptosis in human leukemia cells and exhibit cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 15 µg/mL) .
Neuroprotective Effects
The inhibition of AChE by naphthyridine compounds suggests potential applications in treating Alzheimer's disease. In vitro studies have shown that certain derivatives can selectively inhibit AChE and butyrylcholinesterase (BChE) .
Case Studies
- Acetylcholinesterase Inhibition : A series of naphthyridine derivatives were synthesized and evaluated for their ability to inhibit AChE. Among them, specific compounds exhibited potent dual inhibition of AChE and BChE with significant implications for Alzheimer's treatment .
- Anticancer Evaluation : In a comparative study on various naphthyridine derivatives, one compound showed notable cytotoxicity against DU145 prostate cancer cells with an IC50 value of 1.58 µg/mL . This highlights the potential for developing targeted therapies based on structural modifications.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other naphthyridine derivatives:
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| 10-Methoxycanthin-6-one | Anticancer | 1.58 |
| Canthin-6-one | Anti-inflammatory | 7.73 - 15.09 |
| Aaptamine | Anticancer | 10.47 - 15.03 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?
- Methodological Answer : The compound is synthesized via one-pot pseudo five-component reactions starting from pyridine precursors. For example, sodium hydroxide-mediated cyclization of pyridine derivatives under reflux conditions yields functionalized naphthyridines. Oxidative cyclization of intermediates, such as 2-(2-hydroxyethyl)-3-pyridinecarboxamide, using CrO₃ in acetic acid at 45°C has also been reported (48% yield) .
Q. Which spectroscopic and analytical techniques are used to characterize this compound and its derivatives?
- Methodological Answer : Characterization typically involves IR spectroscopy (to confirm functional groups like hydroxyl and ketone), ¹H NMR (to verify hydrogen environments in the bicyclic structure), and mass spectrometry (to determine molecular weight and fragmentation patterns). Advanced derivatives may require X-ray crystallography or 2D NMR for stereochemical elucidation .
Q. How are halogenated derivatives of this compound synthesized?
- Methodological Answer : Direct halogenation (e.g., iodination with I₂ in 0.4 M NaOH at 80°C) introduces halogens at specific positions. Alternatively, substitution reactions on chloro-precursors (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) under basic conditions with alcohols or amines yield functionalized analogs .
Advanced Research Questions
Q. How is this compound utilized in the development of PDE4 inhibitors?
- Methodological Answer : The compound serves as a scaffold for 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones , which are potent PDE4 inhibitors. A modular synthesis route involves introducing amino groups via nucleophilic substitution or reductive amination. Structure-activity relationship (SAR) studies optimize substituents on the naphthyridine core to enhance binding affinity and selectivity .
Q. What challenges arise in synthesizing derivatives, and how are reaction conditions optimized?
- Methodological Answer : Challenges include low yields in multi-step reactions (e.g., failed synthesis of 4,6-dihydro analogs due to steric hindrance) and decarboxylation instability during thermal reactions. Optimization involves adjusting solvent polarity (e.g., THF for cyclization), temperature control (e.g., 135°C for rearrangements), and using catalytic bases like Et₂NNa to improve efficiency .
Q. How does this compound act as a positive allosteric modulator of the mGlu5 receptor?
- Methodological Answer : Dihydro-1,6-naphthyridin-5(6H)-one derivatives bind to allosteric sites on mGlu5, enhancing receptor activity. Substitution at the 2-position with ether or aryl groups (e.g., via alcohol substitution under basic conditions) improves potency. In vitro assays (e.g., calcium mobilization) validate modulator efficacy .
Q. What novel synthetic methods improve access to complex naphthyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
